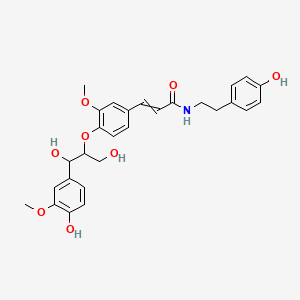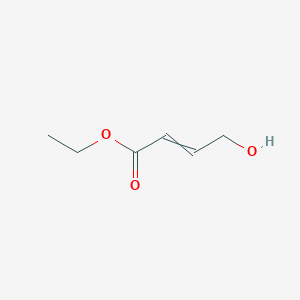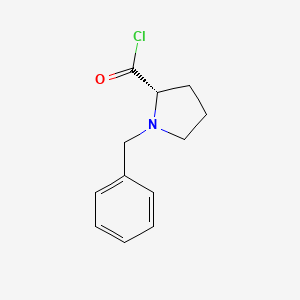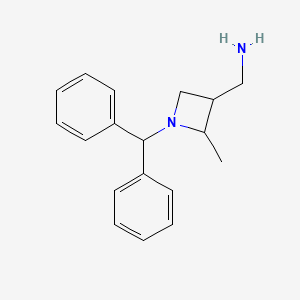![molecular formula C13H8NNaO5 B12433741 sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, also known as sodium nifurstyrenate, is a chemical compound with the molecular formula C₁₃H₈NNaO₅. It is characterized by the presence of a nitrofuran moiety and a benzoate group, connected via an ethenyl linkage. This compound is known for its antibacterial properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate typically involves the following steps:
Preparation of 5-nitrofuran-2-carbaldehyde: This intermediate is synthesized by nitration of furan-2-carbaldehyde.
Knoevenagel Condensation: The 5-nitrofuran-2-carbaldehyde is then subjected to a Knoevenagel condensation reaction with 4-formylbenzoic acid in the presence of a base such as piperidine to form 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid.
Neutralization: The resulting 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of furan-2-carbaldehyde.
Continuous Knoevenagel Condensation: Using continuous flow reactors to enhance the efficiency of the Knoevenagel condensation reaction.
Automated Neutralization: Automated systems for the neutralization step to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate can undergo oxidation reactions, particularly at the nitrofuran moiety.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the nitrofuran moiety.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted benzoate derivatives are formed.
Aplicaciones Científicas De Investigación
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to bacterial resistance and as a model compound for studying nitrofuran derivatives.
Medicine: Investigated for its potential antibacterial properties and its role in developing new antimicrobial agents.
Industry: Utilized in the production of antibacterial coatings and materials.
Mecanismo De Acción
The antibacterial activity of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is primarily due to its ability to interfere with bacterial enzyme systems. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a broad spectrum of bacteria and reduces the likelihood of resistance development.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is unique due to its specific structure, which combines the antibacterial properties of the nitrofuran moiety with the chemical versatility of the benzoate group. This combination allows for a wide range of chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
sodium;4-[2-(5-nitrofuran-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXRHWAZABZSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
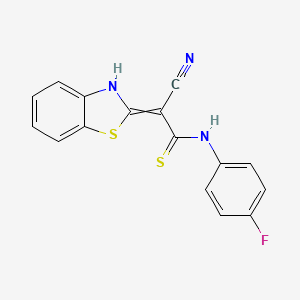
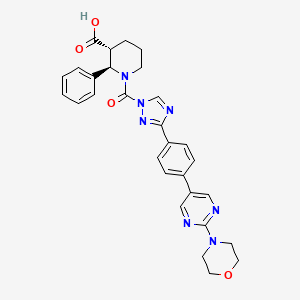
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)
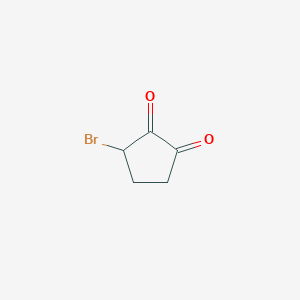
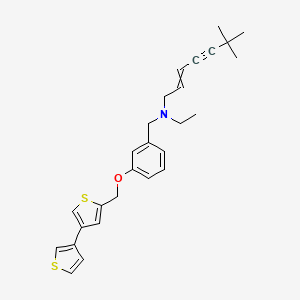
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)


![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
